REACTION_CXSMILES
|
C(OC(=O)N[C@H:8]([C:13](=O)[NH:14][CH:15]1[CH2:21][CH2:20][CH2:19]NC[CH:16]1[OH:22])[CH2:9][CH:10]([CH3:12])C)(C)(C)C.S(Cl)(Cl)(=O)=[O:26]>C(Cl)Cl.C([O-])(O)=O.[Na+]>[N:14]1[C:13]2[C:19](=[CH:12][CH:10]=[CH:9][CH:8]=2)[CH:20]=[CH:21][C:15]=1[C:16]([OH:22])=[O:26] |f:3.4|
|
Name
|
[(S)-1-(3-hydroxy-azepan-4-ylcarbamoyl)-3-methyl-butyl]-carbamic acid tert butyl ester
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N[C@@H](CC(C)C)C(NC1C(CNCCC1)O)=O)=O
|
Name
|
2-pyridinesulfonyl chloride-N-oxide
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
is stirred for an additional hour whereupon the organic layer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
As the addition
|
Type
|
ADDITION
|
Details
|
is added in order
|
Type
|
TEMPERATURE
|
Details
|
to maintain the pH at approximately 8-9
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed (5% methanol:dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)N[C@H:8]([C:13](=O)[NH:14][CH:15]1[CH2:21][CH2:20][CH2:19]NC[CH:16]1[OH:22])[CH2:9][CH:10]([CH3:12])C)(C)(C)C.S(Cl)(Cl)(=O)=[O:26]>C(Cl)Cl.C([O-])(O)=O.[Na+]>[N:14]1[C:13]2[C:19](=[CH:12][CH:10]=[CH:9][CH:8]=2)[CH:20]=[CH:21][C:15]=1[C:16]([OH:22])=[O:26] |f:3.4|
|
Name
|
[(S)-1-(3-hydroxy-azepan-4-ylcarbamoyl)-3-methyl-butyl]-carbamic acid tert butyl ester
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N[C@@H](CC(C)C)C(NC1C(CNCCC1)O)=O)=O
|
Name
|
2-pyridinesulfonyl chloride-N-oxide
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
is stirred for an additional hour whereupon the organic layer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
As the addition
|
Type
|
ADDITION
|
Details
|
is added in order
|
Type
|
TEMPERATURE
|
Details
|
to maintain the pH at approximately 8-9
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed (5% methanol:dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |